3-Fluo
Description
Historical Development and Significance of Fluo-3 as a Fluorescent Probe
Fluo-3 was developed and introduced in 1989 by the group of Roger Y. Tsien, a Nobel laureate recognized for his pioneering work on fluorescent proteins. wikipedia.orgthermofisher.comwikipedia.orgresearchgate.net The creation of Fluo-3 was a direct response to the limitations of earlier calcium indicators, such as Fura-2 and Indo-1, which required excitation with ultraviolet (UV) light. thermofisher.com UV excitation could be damaging to cells and was not compatible with the increasingly prevalent argon-ion lasers used in confocal microscopy and flow cytometry. wikipedia.orgthermofisher.com
The key innovation of Fluo-3 was its design to be excitable by visible light, specifically the 488 nm line of the argon-ion laser. wikipedia.orgthermofisher.comroyalsocietypublishing.org This feature made it significantly more versatile and less phototoxic to cells. thermofisher.com Fluo-3 is essentially non-fluorescent in its calcium-free state but exhibits a dramatic increase in fluorescence intensity—typically over 100-fold—upon binding to Ca2+. thermofisher.combiomol.com This large dynamic range provided the high contrast necessary to detect microscopic and transient Ca2+ release events, famously termed "calcium sparks," which are fundamental to processes like excitation-contraction coupling in muscle cells. wikipedia.orgroyalsocietypublishing.org
Loading the dye into cells is achieved using its acetoxymethyl (AM) ester form, Fluo-3 AM. This lipophilic version can cross the cell membrane, and once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm. wikipedia.orgstratech.co.uk
Overview of Fluo-3's Role in Advancing Calcium Signaling Research
Since its introduction, Fluo-3 has been instrumental in uncovering the spatial and temporal dynamics of countless elementary processes in calcium signaling. thermofisher.comthermofisher.com Its compatibility with confocal microscopy allowed for the real-time visualization of intracellular calcium fluxes with high spatial resolution. wikipedia.org
Key research findings enabled by Fluo-3 include:
Visualization of Calcium Sparks and Waves: Fluo-3's high sensitivity and contrast were crucial for the first observations of localized, elementary Ca2+ release events from intracellular stores, known as "Ca2+ sparks" and "Ca2+ puffs". wikipedia.orgrupress.org These studies fundamentally changed the understanding of how global calcium signals are constructed from localized events.
Neurobiology: The probe has been widely used to study calcium dynamics in neurons, revealing its role in processes like neurotransmitter release and synaptic plasticity. scbt.comphysiology.org
Muscle Physiology: Researchers have used Fluo-3 to investigate excitation-contraction coupling in cardiac and skeletal muscle, tracking the rapid calcium transients that trigger muscle contraction. wikipedia.orgroyalsocietypublishing.org
High-Throughput Screening: The visible-light excitation and strong signal of Fluo-3 made it well-suited for use in high-throughput screening (HTS) for drug discovery, allowing for the rapid testing of compounds that affect cellular calcium signaling. thermofisher.comthermofisher.comthermofisher.com
Cellular Physiology: Fluo-3 has been applied to a diverse range of cells, including fibroblasts and lymphocytes, to monitor changes in intracellular calcium in response to various stimuli and agonists. researchgate.netnih.gov It has also been used to study the distinct roles of calcium in different cellular compartments, such as the cytoplasm and the nucleus. nankai.edu.cn
Comparison with Other Fluorescent Calcium Indicators in Academic Contexts
The selection of a calcium indicator for a specific research application depends on factors like the expected calcium concentration, the instrumentation available, and the need for ratiometric measurement. nih.govpsu.edu Fluo-3's properties are often compared with its predecessors, like Fura-2 and Indo-1, and its successor, Fluo-4.
Fluo-3 vs. Fura-2 and Indo-1: The primary advantage of Fluo-3 over Fura-2 and Indo-1 is its excitation in the visible spectrum (~488-506 nm) compared to the UV excitation required for Fura-2 and Indo-1. thermofisher.comroyalsocietypublishing.org However, Fura-2 and Indo-1 are ratiometric indicators, meaning they exhibit a shift in their excitation or emission wavelength upon binding calcium. psu.edubmglabtech.com This allows for the ratio of fluorescence at two wavelengths to be calculated, which corrects for variations in dye concentration, cell thickness, and photobleaching—a significant advantage for quantitative measurements. psu.edu Fluo-3 is a single-wavelength indicator, and its fluorescence intensity can be affected by these factors. thermofisher.compsu.edu Additionally, Fluo-3 has a weaker affinity for Ca2+ (higher dissociation constant, Kd) than Fura-2 and Indo-1, making it better suited for measuring high transient calcium concentrations that might saturate the other indicators. biomol.combiotium.com
Fluo-3 vs. Fluo-4: Fluo-4 is a structural analog of Fluo-3, where the two chlorine atoms are replaced by fluorine atoms. thermofisher.comthermofisher.com This seemingly minor change results in Fluo-4 being significantly brighter than Fluo-3 at 488 nm excitation, providing a better signal-to-noise ratio. biomol.comthermofisher.comthermofisher.com While both have a similar large fluorescence increase upon calcium binding, Fluo-4's enhanced brightness has made it the preferred choice for many applications, especially in high-throughput screening and confocal microscopy. thermofisher.comaatbio.com
Table 1: Comparison of Common Fluorescent Calcium Indicators
| Indicator | Excitation (Ex) Max (Ca²⁺-bound) | Emission (Em) Max (Ca²⁺-bound) | Dissociation Constant (Kd) for Ca²⁺ | Key Feature |
|---|---|---|---|---|
| Fluo-3 | ~506 nm thermofisher.com | ~526 nm biomol.combiotium.com | ~325-390 nM biomol.comthermofisher.com | Visible light (488 nm) excitation; large fluorescence increase. thermofisher.com |
| Fluo-4 | ~494 nm thermofisher.com | ~516 nm | ~345 nM thermofisher.com | Brighter than Fluo-3 at 488 nm excitation. thermofisher.comthermofisher.com |
| Fura-2 | Dual Ex: ~340 nm / ~380 nm | ~510 nm | ~145 nM | Ratiometric (dual excitation); UV excitable. bmglabtech.com |
| Indo-1 | ~350 nm | Dual Em: ~400 nm / ~475 nm | ~230 nM | Ratiometric (dual emission); UV excitable. biotium.com |
Note: Spectral properties and Kd values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength. nih.gov
Structure
3D Structure
Properties
CAS No. |
130089-08-6 |
|---|---|
Molecular Formula |
C19H21FO3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(3-fluoro-4-hexoxyphenyl)benzoic acid |
InChI |
InChI=1S/C19H21FO3/c1-2-3-4-5-12-23-18-11-10-16(13-17(18)20)14-6-8-15(9-7-14)19(21)22/h6-11,13H,2-5,12H2,1H3,(H,21,22) |
InChI Key |
TYXINVPAGHYZLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Synonyms |
3-Fluo |
Origin of Product |
United States |
Advanced Spectroscopic and Photophysical Characterization of Fluo 3
Detailed Analysis of Fluo-3's Excitation and Emission Spectra in Various Environments
Fluo-3 is a visible light-excitable calcium (Ca²⁺) indicator that exhibits significant changes in its fluorescence properties upon binding to Ca²⁺. biomol.comwikipedia.org In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent. biomol.com However, upon binding to Ca²⁺, its fluorescence intensity increases dramatically, by as much as 100-fold. biomol.comthermofisher.com
The spectral properties of Fluo-3 are similar to those of fluorescein (B123965). biomol.com In the presence of saturating Ca²⁺ concentrations, Fluo-3 has a maximum absorption wavelength at approximately 506 nm and a maximum emission wavelength at around 526 nm. biomol.comchemie-brunschwig.ch This allows for efficient excitation using the 488 nm argon-ion laser line, a common feature in confocal laser scanning microscopy and flow cytometry. biomol.comwikipedia.orgthermofisher.com The emission can be effectively detected using standard filter sets designed for fluorescein isothiocyanate (FITC). biomol.comwikipedia.org
It is important to note that unlike ratiometric indicators such as Fura-2 and Indo-1, Fluo-3 does not exhibit a spectral shift upon Ca²⁺ binding. thermofisher.comchemie-brunschwig.ch The change is purely in the intensity of the fluorescence emission. thermofisher.comnih.gov
The cellular environment can influence the spectral properties of Fluo-3. Studies have shown that the fluorescence signal of Fluo-3 can be approximately two times higher in the nucleus compared to the cytoplasm, even at identical Ca²⁺ concentrations. nih.gov This suggests that the composition of the nucleoplasm alters the fluorescence properties of the dye, independent of the Ca²⁺ concentration. nih.gov Specifically, both the emission and absorbance spectra of Fluo-3 in nuclear homogenates show higher fluorescence at each measured wavelength compared to cytoplasmic homogenates or standard buffer solutions. nih.gov This highlights the necessity of considering the specific cellular compartment when interpreting fluorescence data from Fluo-3. nih.gov
Table 1: Excitation and Emission Maxima of Fluo-3
| Condition | Excitation Maximum (nm) | Emission Maximum (nm) |
| Ca²⁺-bound | ~506 | ~526 |
| Ca²⁺-free | Not applicable (essentially non-fluorescent) | Not applicable |
Quantum Yield and Molar Absorptivity Studies of Fluo-3
The fluorescence quantum yield (Φ) and molar absorptivity (ε) are critical parameters that define the brightness of a fluorescent probe. For Fluo-3, these values are significantly dependent on the presence of Ca²⁺.
In its Ca²⁺-free state, Fluo-3 is practically non-fluorescent, meaning its quantum yield is extremely low. biomol.com Upon saturation with Ca²⁺, the quantum yield of Fluo-3 increases to approximately 0.14. biomol.comthermofisher.comaatbio.com Some reports have indicated a quantum yield as high as 0.18. thermofisher.com This substantial increase in quantum yield is a primary reason for the large dynamic range of Fluo-3 in detecting Ca²⁺ fluxes. biomol.com The molar absorptivity of Ca²⁺-bound Fluo-3 at its absorption maximum of 506 nm is reported to be 86,000 M⁻¹cm⁻¹. biotium.com
In comparison to other indicators, the absorptivity of Fluo-3 at the common 488 nm laser line is only about 45% of its peak value. thermofisher.com Newer indicators, such as Oregon Green 488 BAPTA, have been developed to have absorption maxima closer to 488 nm, resulting in more efficient excitation. thermofisher.com
Table 2: Photophysical Properties of Ca²⁺-bound Fluo-3
| Parameter | Value |
| Molar Absorptivity (ε) at 506 nm | 86,000 M⁻¹cm⁻¹ biotium.com |
| Fluorescence Quantum Yield (Φ) | ~0.14 - 0.18 biomol.comthermofisher.comthermofisher.comaatbio.com |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM biomol.comthermofisher.com |
Mechanisms of Fluorescence Enhancement Upon Calcium Binding
The significant increase in Fluo-3 fluorescence upon binding to Ca²⁺ is attributed to a mechanism known as photoinduced electron transfer (PeT). nih.gov In the absence of Ca²⁺, the electron-rich BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating portion of the Fluo-3 molecule quenches the fluorescence of the fluorescein-like fluorophore. nih.gov This quenching occurs through the transfer of an electron from the BAPTA moiety to the excited fluorophore.
When Ca²⁺ binds to the BAPTA chelator, it alters the electronic structure of this group, making it less electron-rich. nih.gov This change in electron density effectively inhibits the PeT process. nih.gov With the quenching pathway suppressed, the excited fluorophore is more likely to relax by emitting a photon, leading to a dramatic increase in fluorescence intensity. nih.gov It is this modulation of PeT that results in the observed 60 to 100-fold increase in fluorescence. biomol.comdojindo.com
Unlike some other calcium indicators, the absorption spectrum of Fluo-3 remains relatively unchanged upon Ca²⁺ binding. nih.gov The primary photophysical change is the increase in the fluorescence quantum yield at a single emission wavelength. nih.gov This mechanism is a key feature of the "fluo" series of indicators.
pH and Temperature Effects on Fluo-3's Photophysical Properties
The photophysical properties of Fluo-3, including its affinity for Ca²⁺ and its fluorescence, are sensitive to environmental factors such as pH and temperature.
pH Effects: The affinity of Fluo-3 for Ca²⁺ decreases as the pH is lowered. nih.gov Studies have shown that a decrease in pH from 7.4 to 5.5 leads to a reduced affinity for calcium. nih.gov This is an important consideration for experiments where intracellular pH might change, such as during ischemia, as it can affect the accuracy of Ca²⁺ concentration measurements. nih.gov Despite changes in affinity, the 1:1 stoichiometry of the calcium-indicator complex is maintained across these pH conditions. nih.gov Fluo-3 is also sensitive to protein binding, which can further modulate its properties in a cellular context. biomol.com
Temperature Effects: The dissociation constant (Kd) of Fluo-3 for Ca²⁺ is also dependent on temperature. thermofisher.com While a Kd of approximately 390 nM is often cited, this value is typically measured at 22°C. thermofisher.com It is known that Fluo-3 requires incubation at 37°C for cellular loading, and at this temperature, there can be significant loss of the indicator due to the increased activity of anion transporters. biomol.com The rate of efflux of the dye from the cell increases with temperature. biotium.com This temperature sensitivity of both the Kd and cellular retention needs to be accounted for in experimental design and data interpretation. Some studies have focused on decoupling the effects of temperature and viscosity on the photophysical properties of fluorescent probes, which is crucial for accurate measurements in dynamic cellular environments. rsc.org
Two-Photon Excitation and Total Internal Reflection Fluorescence (TIRF) Microscopy Applications
Fluo-3 has been widely adopted for advanced microscopy techniques, including two-photon excitation (2PE) microscopy and total internal reflection fluorescence (TIRF) microscopy. wikipedia.orgthermofisher.com
Two-Photon Excitation (2PE) Microscopy: 2PE microscopy utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore. evidentscientific.com For Fluo-3, this typically involves excitation with near-infrared light. This technique offers several advantages, including reduced phototoxicity and photodamage to living cells, deeper penetration into scattering biological tissues, and inherent optical sectioning. evidentscientific.commpi-cbg.de Fluo-3 and its derivatives have been extensively used in 2PE microscopy to visualize Ca²⁺ dynamics deep within living tissues. wikipedia.orguni-muenchen.de
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy is a technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip-specimen interface. mpi-cbg.de This is achieved by directing an excitation laser beam at a high angle of incidence, creating an evanescent wave that penetrates only a short distance into the sample. mpi-cbg.de TIRF is ideal for imaging cellular processes occurring at or near the plasma membrane, such as exocytosis and focal adhesion dynamics, with high signal-to-noise ratio and reduced phototoxicity compared to wide-field microscopy. mpi-cbg.deuni-osnabrueck.de Fluo-3 has been successfully employed in TIRF microscopy to study localized Ca²⁺ events at the cell membrane. thermofisher.comrupress.org
Mechanistic Investigations of Fluo 3 S Interaction with Calcium Ions
Elucidation of Calcium Binding Stoichiometry and Kinetics
The interaction between Fluo-3 and calcium ions is characterized by a specific binding ratio and rapid kinetics, which are fundamental to its function as a Ca²⁺ sensor.
Binding Stoichiometry: Fluo-3 is a tetracarboxylate chelator, and it is generally understood to bind calcium ions in a 1:1 stoichiometry. This means one molecule of Fluo-3 binds to one Ca²⁺ ion. This binding event is responsible for the dramatic change in its fluorescent properties.
Kinetics: The kinetics of Ca²⁺ binding to Fluo-3 are exceptionally fast. The association rate (k_on) is too rapid to be measured by conventional stopped-flow fluorimetry, estimated to be greater than 10⁹ M⁻¹s⁻¹. nih.gov The dissociation of Ca²⁺ from Fluo-3, however, displays a more complex, biexponential behavior at physiological pH and room temperature. nih.gov This suggests two distinct dissociation processes.
Studies using stopped-flow fluorimetry have identified two dissociation rate constants (k_off): a fast phase and a slow phase. At room temperature and physiological pH, these rates are approximately 550 s⁻¹ and 200 s⁻¹, respectively. nih.gov The rate constant of the fast phase increases to around 700 s⁻¹ at physiological temperature (37°C), while the slow phase remains largely unaffected. nih.gov Interestingly, at a more acidic pH of 5.86, the dissociation becomes monoexponential. nih.gov The rapid on and off rates allow Fluo-3 to track rapid changes and oscillations in intracellular Ca²⁺ concentrations effectively. nih.gov
Determination of Dissociation Constants (Kd) in Diverse Experimental Conditions
The dissociation constant (Kd) is a critical parameter that defines the affinity of Fluo-3 for Ca²⁺. It represents the Ca²⁺ concentration at which half of the Fluo-3 molecules are bound to calcium. This value is not fixed and can be significantly influenced by various experimental factors.
Under standard in vitro conditions (e.g., 100 mM KCl, 10 mM MOPS buffer, pH 7.2, at 22°C), the Kd of Fluo-3 for Ca²⁺ is typically reported to be around 390 nM. thermofisher.comthermofisher.combiomol.comnih.govthermofisher.com However, this value can change considerably under different conditions.
Table 1: Dissociation Constants (Kd) of Fluo-3 under Various Conditions
As the table illustrates, the Kd measured inside living cells (in situ) is often significantly higher than values determined in simple buffer solutions (in vitro). nih.govnasa.gov For instance, in intact rabbit cardiomyocytes, the Kd was estimated to be 898 nM, and in the cytoplasm of HeLa cells, it was 810 nM. nih.govnih.gov This discrepancy highlights the influence of the complex intracellular environment.
Influence of Ionic Strength and Intracellular Milieu on Fluo-3's Calcium Affinity
The affinity of Fluo-3 for Ca²⁺ is sensitive to the surrounding chemical environment. Factors such as ionic strength, pH, viscosity, and the presence of intracellular proteins can alter the measured Kd. nih.govnih.govnasa.govnih.gov
Ionic Strength and pH: The Kd of Fluo-3 is dependent on both pH and the concentration of other ions. nih.govnih.gov Changes in the ionic strength of the solution can affect the electrostatic interactions involved in calcium binding.
Intracellular Milieu: The cytoplasm is a crowded environment, and interactions with proteins and other macromolecules can affect the Ca²⁺-binding properties of fluorescent indicators. nih.govnasa.gov Studies have shown that in protein-rich solutions designed to mimic the cytosol, the Kd of Fluo-3 increases, signifying a decrease in calcium affinity. nih.gov This effect is thought to be a primary reason for the higher Kd values observed in situ compared to in vitro calibrations. nih.govresearchgate.net Furthermore, the properties of Fluo-3 can differ between subcellular compartments; for example, apparent Ca²⁺ binding affinities have been observed to be different in the nucleus versus the cytoplasm. thermofisher.comresearchgate.net
Competitive Binding Studies with Other Metal Ions
While Fluo-3 is designed as a Ca²⁺ indicator, its BAPTA-based chelating structure can also bind other divalent and trivalent metal ions. This cross-reactivity can be a source of interference in experimental measurements.
Fluo-3 shows some affinity for other divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), though its selectivity for Ca²⁺ is considerably better than that of its predecessor, quin2. The presence of high concentrations of competing ions, particularly Mg²⁺ which is abundant in the cytosol (~1 mM), can affect the effective affinity of Fluo-3 for Ca²⁺.
Studies on the related indicator FluoZin-3, which is designed for Zn²⁺ sensing, provide insight into the metal-binding properties of this family of compounds. FluoZin-3 itself binds Zn²⁺ with a dissociation constant of approximately 15 nM. While Fluo-3 is more selective for Ca²⁺, the potential for binding to other physiologically relevant metal ions like Zn²⁺ exists and should be considered, especially in cell types with high levels of exchangeable heavy metals.
Table 2: Mentioned Chemical Compounds
Methodological Considerations in Fluo 3 Based Calcium Imaging
Optimization of Cell Loading Protocols with Fluo-3 AM
Efficient loading of Fluo-3 AM into cells is crucial for successful calcium imaging. The AM ester form is membrane-permeant, allowing for incubation-based loading. wikipedia.orgbiotium.com However, the process needs optimization as various factors can influence dye uptake and localization.
A common approach involves preparing a stock solution of Fluo-3 AM in anhydrous DMSO. biotium.combiotium.com Due to the relatively low water solubility of the AM ester, a non-ionic detergent like Pluronic® F-127 is often included in the loading buffer to help disperse the dye and facilitate its entry into cells. biotium.combiotium.comionbiosciences.com
Loading protocols typically involve incubating cells with the Fluo-3 AM working solution for a specific duration at a controlled temperature. biotium.combiotium.com The concentration of the dye and the incubation time need to be optimized for the specific cell type and experimental system to achieve adequate intracellular dye levels while minimizing background fluorescence and non-specific staining. biotium.combiotium.com
Temperature during incubation is a critical factor. Incubating cells at 37°C can promote dye compartmentalization into organelles, particularly mitochondria. biotium.combiotium.com For measuring cytoplasmic calcium, incubation at room temperature is often recommended to reduce this compartmentalization. biotium.combiotium.com Following incubation, cells are typically rinsed multiple times to remove extracellular dye. biotium.com
An example loading protocol might involve preparing a 1-5 mM stock solution of Fluo-3 AM in DMSO, mixing it with Pluronic® F-127, and then diluting this mixture into a physiological buffer (such as Krebs-Ringer-HEPES-glucose buffer) containing BSA for a final dye concentration of 1-5 µM. biotium.combiotium.com Cells are then incubated with this solution, protected from light, for around 30 minutes. biotium.combiotium.com
Strategies for Intracellular Hydrolysis and Retention of Fluo-3
Once Fluo-3 AM enters the cell, intracellular esterases hydrolyze the AM groups, yielding the active, fluorescent Fluo-3 free acid. wikipedia.orgbiotium.com This hydrolysis is essential for trapping the dye inside the cell, as the free acid is highly polar and cannot easily cross the cell membrane. wikipedia.orgnih.gov
However, challenges exist regarding the efficient intracellular hydrolysis and retention of Fluo-3. The AM ester bond can be susceptible to hydrolysis in the extracellular space, reducing the amount of dye available to enter cells. nih.gov Furthermore, despite being trapped by hydrolysis, Fluo-3 can be actively effluxed from cells by organic anion transporters. nih.govbiotium.commdpi.com This efflux can lead to a loss of intracellular dye over time, affecting the duration of imaging experiments and potentially causing misleading results, especially in cells with high transporter activity. biotium.commdpi.com
The rate of dye efflux can vary depending on the cell type and increases with temperature. biotium.com To improve cellular retention of Fluo-3, reagents that inhibit organic anion transporters, such as probenecid (B1678239), can be added to the dye working solution. aatbio.combiotium.comionbiosciences.com Probenecid works by inhibiting these transporters located in the cell membrane. aatbio.com However, it's important to note that probenecid can potentially be toxic to cells and might affect other cellular processes or transporters. aatbio.com The use of probenecid and its optimal concentration should be empirically determined for each experimental system. ionbiosciences.com
Newer calcium indicators, such as Cal-520 AM, have been developed with improved AM ester stability and reduced susceptibility to organic anion transporters, leading to better cytosolic localization and retention compared to Fluo-3 or Fluo-4. nih.gov
Calibration Techniques for Intracellular Calcium Concentration Measurement
While Fluo-3 fluorescence intensity is directly related to intracellular Ca²⁺ concentration, converting fluorescence signals into absolute Ca²⁺ values requires calibration. Since Fluo-3 is a single-wavelength indicator and does not exhibit a spectral shift upon Ca²⁺ binding, traditional ratiometric calibration methods used for dyes like Fura-2 are not applicable. biotium.comfsu.edu
Calibration of Fluo-3 fluorescence to intracellular Ca²⁺ concentration typically involves determining the fluorescence intensity at minimum (Fmin) and maximum (Fmax) Ca²⁺ levels within the cell. The intracellular Ca²⁺ concentration ([Ca²⁺]i) can then be calculated using the following formula, based on the Grynkiewicz equation, adapted for single-wavelength indicators:
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
Where:
F is the measured fluorescence intensity at the experimental calcium concentration. biotium.com
Fmin is the fluorescence intensity in the absence of calcium. biotium.com
Fmax is the fluorescence intensity at saturating calcium concentration. biotium.com
Kd is the dissociation constant of Fluo-3 for Ca²⁺. biotium.com
The Kd of Fluo-3 for Ca²⁺ has been reported to be around 390-450 nM in cell-free media at room temperature. thermofisher.combiotium.comaatbio.com However, the intracellular environment can significantly influence the Kd due to factors such as pH, protein concentration, ionic strength, temperature, and viscosity. biotium.comfsu.edubiotium.com Therefore, in situ calibration within the cells being studied is necessary for accurate measurements. biotium.combiotium.com
In situ calibration methods often involve exposing loaded cells to controlled Ca²⁺ buffers in the presence of ionophores like A-23187 or ionomycin. biotium.comthermofisher.com Ionophores are used to equilibrate the intracellular and extracellular calcium concentrations, allowing the intracellular dye to be exposed to known calcium levels. biotium.comthermofisher.com
To determine Fmax, cells are typically exposed to a buffer containing a saturating concentration of Ca²⁺ and an ionophore. biotium.comthermofisher.com To determine Fmin, cells are exposed to a calcium-free buffer containing a calcium chelator (like EGTA or BAPTA) and an ionophore. biotium.comthermofisher.com
An alternative method for determining Fmin and Fmax involves saturating the intracellular indicator with Mn²⁺ in the presence of an ionophore and calculating Fmin and Fmax from known relationships to the fluorescence intensity of the Mn²⁺-saturated indicator (FMn). thermofisher.com
It is important to note that quantitative Ca²⁺ measurements using single-wavelength indicators like Fluo-3 can be affected by cell-to-cell variations in intracellular dye concentration, as the absence of a spectral shift prevents the use of ratiometric techniques to correct for these variations. thermofisher.com
Mitigation of Photobleaching and Phototoxicity in Live-Cell Imaging
Photobleaching and phototoxicity are significant challenges in live-cell fluorescence imaging, particularly during prolonged experiments or when using high excitation light intensities. northwestern.eduresearchgate.netoxinst.com Photobleaching is the irreversible photochemical alteration of the fluorescent dye, leading to a decrease in fluorescence signal over time. oxinst.com Phototoxicity refers to the damage inflicted on living cells by the excitation light, often mediated by the generation of reactive oxygen species (ROS) by excited fluorophores. northwestern.eduoxinst.comtandfonline.com Both phenomena can compromise cell viability and affect the accuracy and interpretation of experimental results. oxinst.comresearchgate.net
Mitigating photobleaching and phototoxicity in Fluo-3-based imaging is essential for maintaining cell health and obtaining reliable data. Strategies include:
Minimizing excitation light exposure: This can be achieved by using the lowest possible excitation light intensity that yields a sufficient signal-to-noise ratio. northwestern.eduoxinst.com Optimizing the efficiency of the microscope's optical path and using sensitive detectors can help in this regard. northwestern.eduoxinst.com Using fast acquisition speeds and limiting the illumination time to only when images are being captured also reduces light exposure. oxinst.comtandfonline.com
Choosing appropriate imaging techniques: Techniques like spinning disk confocal microscopy can reduce phototoxicity compared to point-scanning confocal microscopy by spreading the laser light over multiple points simultaneously, resulting in lower power density at the sample. northwestern.eduoxinst.com Two-photon excitation microscopy, which uses near-infrared light for excitation, can also reduce phototoxicity and allows for deeper tissue penetration. wikipedia.orgthermofisher.comnih.gov
Using cell-protective reagents: Oxygen-radical scavengers can be used to minimize photobleaching and phototoxicity, although their effect on cell viability and compatibility with the specific dye should be tested. northwestern.edu
Controlling the imaging environment: Maintaining optimal physiological conditions for the cells on the microscope stage is crucial for their health and resilience to light-induced damage. northwestern.edu
While Fluo-3 is excited by visible light (488 nm), which generally causes less autofluorescence and light scatter compared to UV excitation used by some other dyes, it is still susceptible to photobleaching and phototoxicity, necessitating these mitigation strategies. thermofisher.com
Integration of Fluo-3 with Other Fluorescent Probes for Multiparameter Measurements
While Fluo-3 itself is a single-wavelength indicator, it can be integrated with other fluorescent probes to perform multiparameter measurements in living cells. This allows researchers to simultaneously monitor intracellular calcium dynamics alongside other cellular events or parameters.
The feasibility of combining Fluo-3 with other probes depends on the spectral properties of the dyes used to avoid spectral overlap between excitation and emission wavelengths. Fluo-3 is excited at around 488 nm and emits around 525 nm (green fluorescence). wikipedia.orgbiotium.com This spectral profile makes it potentially compatible with probes that are excited or emit at significantly different wavelengths.
One common strategy for achieving ratiometric calcium measurements with Fluo-3 is to co-load cells with a spectrally distinct calcium-insensitive or calcium-dependent dye. For example, co-loading Fluo-3 with a red fluorescent calcium indicator like Fura Red, which is also excited at 488 nm but exhibits a decrease in fluorescence upon Ca²⁺ binding and emits at longer wavelengths (around 665 nm), allows for ratiometric analysis. fsu.eduthermofisher.comtandfonline.comresearchgate.net The ratio of the fluorescence signals from Fluo-3 and Fura Red can provide a more robust measure of Ca²⁺ concentration, less affected by variations in dye concentration or excitation light intensity. fsu.eduthermofisher.comresearchgate.net
Beyond calcium measurements, Fluo-3 can be combined with probes for other cellular components or processes. For instance, in flow cytometry or microscopy, Fluo-3 can be used in conjunction with fluorescent antibodies to identify specific cell populations or with dyes that stain organelles or other cellular structures. nih.gov The choice of compatible probes requires careful consideration of their excitation and emission spectra to minimize bleed-through and ensure accurate detection of each signal. nih.gov
The integration of Fluo-3 with other fluorescent probes expands the capabilities of calcium imaging, allowing for a more comprehensive understanding of complex cellular signaling pathways and functions.
Applications of Fluo 3 in Cellular and Subcellular Calcium Dynamics Research
Spatiotemporal Mapping of Calcium Signals in Various Cell Types
Fluo-3 has been instrumental in visualizing and quantifying the spatial and temporal dynamics of intracellular Ca²⁺ signals across a wide range of cell types. wikipedia.orgnih.gov Confocal laser scanning microscopy, often utilizing the 488 nm excitation wavelength, is a common technique employed with Fluo-3 to achieve high-resolution spatiotemporal mapping. wikipedia.orgthermofisher.com This allows researchers to observe how Ca²⁺ signals initiate, propagate, and terminate within individual cells and even within specific subcellular compartments. Studies have utilized Fluo-3 to examine Ca²⁺ dynamics in various cell types, including neurons, astrocytes, pancreatic acinar cells, and cardiomyocytes. nih.govnih.govphysiology.orgahajournals.org For instance, Fluo-3 imaging has revealed the spatial dynamics of elementary Ca²⁺ release events, such as "calcium sparks," in heart muscle cells. wikipedia.org It has also been used to study rhythmic spinal interneurons and their Ca²⁺ transients during simulated locomotion. physiology.org The ability to visualize these dynamics provides crucial insights into the localized nature of Ca²⁺ signaling and its role in regulating specific cellular functions.
High-Throughput Screening Assays for Calcium Modulation Studies
The significant fluorescence increase of Fluo-3 upon Ca²⁺ binding, coupled with its compatibility with fluorescence plate readers, has made it a popular indicator for cell-based high-throughput screening (HTS) assays. aatbio.comthermofisher.comnih.gov These assays are widely used in drug discovery to identify compounds that modulate intracellular Ca²⁺ levels, particularly those targeting G protein-coupled receptors (GPCRs) and ion channels. aatbio.comthermofisher.comnih.gov Fluo-3, often in its AM ester form, allows for the rapid measurement of calcium flux in a multi-well plate format, significantly increasing the throughput of screening campaigns. aatbio.comthermofisher.comnih.gov While early protocols using Fluo-3 sometimes required washing steps that could lead to cell loss and variability, advancements in assay formulations, including "no-wash" kits, have improved the reliability and data quality of Fluo-3-based HTS. nih.gov
Investigation of Calcium Oscillations and Waves
Intracellular Ca²⁺ signals often manifest as complex temporal patterns, including oscillations and waves, which are crucial for encoding information and regulating diverse cellular processes. oup.compnas.org Fluo-3 has been extensively used to investigate the mechanisms underlying these dynamic Ca²⁺ events. By monitoring Fluo-3 fluorescence over time, researchers can characterize the frequency, amplitude, and propagation of Ca²⁺ oscillations and waves in various cell types. nih.govnih.govoup.com Studies using Fluo-3 have explored how factors like neurotransmitters, hormones, and even phototoxicity from laser exposure can influence the patterns of Ca²⁺ oscillations and waves. nih.govnih.govoup.com For example, Fluo-3 imaging in suprachiasmatic nucleus neurons and glia has revealed distinct patterns of spontaneous and evoked Ca²⁺ oscillations and waves. nih.gov Research in cardiomyocytes using Fluo-3 has also investigated how the slowing of SERCA can affect the propagation of Ca²⁺ waves. oup.com
Studies on Organelle-Specific Calcium Dynamics (e.g., ER, Mitochondria)
While Fluo-3 is commonly used to measure bulk cytoplasmic Ca²⁺, its application, sometimes in conjunction with other indicators or techniques, has contributed to understanding Ca²⁺ dynamics within specific organelles like the endoplasmic reticulum (ER) and mitochondria. The close physical association and functional coupling between the ER and mitochondria form microdomains crucial for localized Ca²⁺ transfer, which is vital for processes like energy metabolism and apoptosis. nih.govplos.org Although Fluo-3 itself is primarily cytosolic, studies have utilized it to infer organelle Ca²⁺ dynamics by observing localized Ca²⁺ changes or by combining it with indicators compartmentalized to specific organelles. For instance, research investigating ER-mitochondrial Ca²⁺ transfer has employed confocal linescanning with cytoplasmic Fluo-3 alongside mitochondrial indicators like Rhod-2 to monitor localized Ca²⁺ signals at the ER-mitochondrial interface. nih.gov Fluo-3 has also been used to assess cytoplasmic Ca²⁺ levels in the context of altered ER-mitochondrial contact sites in disease models. biorxiv.org
Advanced Research Trends and Future Directions for Fluo 3
Development of Next-Generation Fluo-3 Derivatives with Enhanced Properties
Research continues into developing Fluo-3 derivatives with improved characteristics to address specific experimental needs. Fluo-4, for instance, is an analog of Fluo-3 with minor structural modifications that result in increased fluorescence excitation at 488 nm, leading to higher signal levels in applications such as confocal microscopy, flow cytometry, and microplate screening. nih.govinvivochem.cn
Further derivatives have been engineered to offer varying calcium affinities. Fluo-5F, Fluo-5N, and Fluo-4FF are analogs of Fluo-4 designed with lower Ca²⁺-binding affinity. nih.gov This lower affinity makes them suitable for detecting intracellular calcium levels in the 1 µM–1 mM range, which would saturate the response of Fluo-3 and Fluo-4. nih.gov Fluo-4FF, specifically, has a significantly lower Ca²⁺-binding affinity with a Kd of approximately 9.7 µM. thermofisher.comthermofisher.com
More recent developments include Fluo-8, which offers optimized loading conditions compared to Fluo-3 and Fluo-4. nih.govneobioscience.com These next-generation derivatives aim to provide researchers with a wider selection of tools tailored for different calcium concentration ranges and experimental setups, often featuring improved brightness, cellular retention, or loading characteristics. uni-freiburg.de
Combination of Fluo-3 Imaging with Optogenetic Tools
The combination of calcium imaging techniques, including those utilizing Fluo-3, with optogenetic tools represents a significant trend in neuroscience and cell biology. Optogenetics allows for the precise control of cellular activity using light, while calcium indicators like Fluo-3 enable the monitoring of the resulting changes in intracellular calcium, a key second messenger. While genetically encoded calcium indicators (GECIs) are often used in conjunction with optogenetics due to their genetic targetability, chemical indicators like Fluo-3 can also be employed. nih.govuni.lu
The ability to excite Fluo-3 with visible light at 488 nm is compatible with some optogenetic tools, although careful consideration of potential spectral overlap between the optogenetic actuator and the fluorescent indicator is necessary to avoid interference. Studies have utilized calcium indicators, including Fluo-4 (a derivative of Fluo-3), in conjunction with investigating neuronal activity and in cell types like T cells, demonstrating the potential for combining chemical calcium imaging with light-sensitive techniques. fishersci.nl This combination allows for the investigation of the intricate relationship between precisely controlled cellular events and subsequent calcium dynamics.
Application of Fluo-3 in Microfluidic and Lab-on-a-Chip Systems
Microfluidic and lab-on-a-chip systems offer precise control over the cellular environment and enable high-throughput experiments with small sample volumes. Fluo-3 has found extensive application in these systems for monitoring calcium dynamics in single cells and cell populations. nih.govuni-freiburg.de
Microfluidic devices can be designed with features like cell traps and integrated valves to deliver dynamic chemical stimuli and simultaneously image cellular responses using calcium indicators like Fluo-3 AM. nih.govuni-freiburg.de This allows for the study of calcium signaling under controlled and rapidly changing conditions with high temporal resolution. nih.gov The use of Fluo-3 in microfluidic platforms facilitates detailed analysis of individual cell traces and responses to various stimuli, providing insights into cellular heterogeneity and signaling pathways. nih.gov
Integration of Fluo-3 Data with Computational Modeling of Calcium Dynamics
Computational modeling plays a crucial role in understanding the complex spatial and temporal dynamics of calcium signaling within cells and tissues. Data obtained from calcium imaging experiments using indicators like Fluo-3 are frequently integrated with computational models to refine parameters and validate model predictions. nih.govnih.govuni.lu
Models of calcium dynamics often incorporate factors such as calcium influx, release from intracellular stores, buffering by endogenous proteins and introduced indicators (like Fluo-3), and extrusion mechanisms. nih.govwikipedia.org By comparing the calcium transients observed experimentally with Fluo-3 to those predicted by computational models, researchers can gain deeper insights into the underlying mechanisms regulating calcium homeostasis and signaling in various cellular compartments. nih.govuni.lu While some models explicitly include the buffering effects of dyes like Fluo-3, others may use experimental data obtained with such dyes to inform and validate the model's representation of cellular calcium handling. nih.govnih.gov
Addressing Challenges in Quantitative Fluo-3 Imaging in Complex Biological Systems
Despite its widespread use, quantitative calcium imaging with Fluo-3 in complex biological systems presents several challenges. One significant challenge is accurately determining the intracellular calcium concentration from fluorescence intensity measurements, as the relationship can be influenced by factors such as dye concentration, compartmentalization, and the intracellular environment. nih.gov
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural properties of 3-Fluo, and how should researchers select the most appropriate method?
- Methodological Answer : Begin with a literature review to identify techniques validated for fluorinated compounds (e.g., NMR for fluorine environments, FTIR for functional groups). Prioritize methods aligning with the compound’s properties (e.g., solubility, stability). Validate selections using pilot experiments to ensure measurability and reproducibility .
- Table 1 : Criteria for Technique Selection
| Criterion | Example |
|---|---|
| Specificity | NMR for fluorine-19 environments |
| Sensitivity | HPLC-MS for trace impurities |
| Reproducibility | Standardized FTIR protocols |
Q. How can researchers design experiments to determine the optimal synthesis conditions for this compound in laboratory settings?
- Methodological Answer : Use iterative experimental design, varying parameters (temperature, solvent polarity, catalysts). Employ factorial designs to isolate variable effects. Cross-reference findings with prior studies to validate conditions, ensuring feasibility within time and resource constraints .
Q. What strategies ensure the reproducibility of this compound's biochemical assays across different laboratory environments?
- Methodological Answer : Standardize protocols (e.g., buffer pH, incubation time) and document deviations. Conduct inter-laboratory comparisons using shared reference samples. Use statistical tools (e.g., coefficient of variation) to quantify variability .
Advanced Research Questions
Q. How should contradictory data on the stability of this compound in aqueous solutions be systematically analyzed and resolved?
- Methodological Answer : Apply meta-analysis to identify patterns across studies. Scrutinize experimental variables (e.g., dissolved oxygen levels, storage conditions). Replicate conflicting experiments under controlled settings, using advanced analytics (e.g., kinetic stability assays) to isolate confounding factors .
- Table 2 : Framework for Resolving Data Contradictions
| Step | Action |
|---|---|
| Identify Variables | Compare pH, temperature, and purity levels |
| Replicate Studies | Control for previously unmeasured factors |
| Apply Statistical Models | Use ANOVA to assess significance of differences |
Q. What methodologies are effective in investigating the catalytic mechanisms of this compound, particularly in non-polar solvents?
Q. How can researchers employ computational modeling to predict the interactions of this compound with biological macromolecules, and what validation steps are critical?
- Methodological Answer : Utilize molecular docking for binding affinity predictions and molecular dynamics (MD) simulations for conformational analysis. Validate predictions with in vitro assays (e.g., fluorescence quenching, SPR). Ensure models are calibrated against experimental data to avoid overfitting .
General Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
